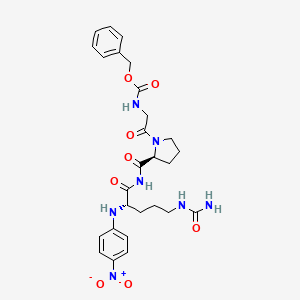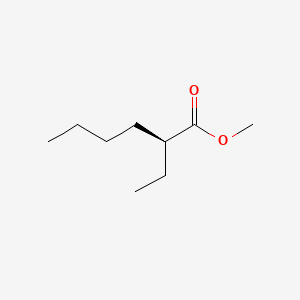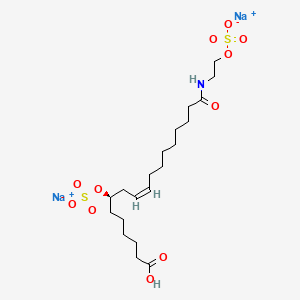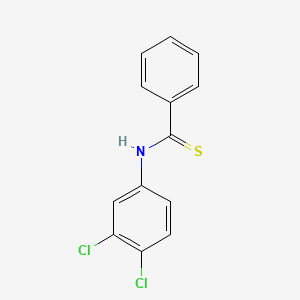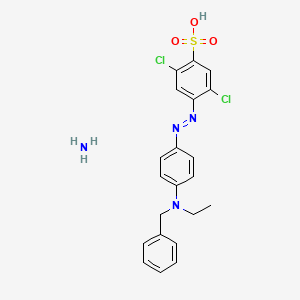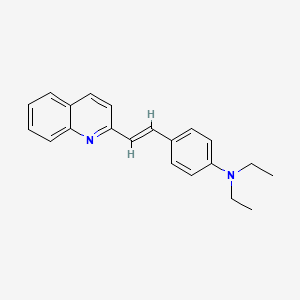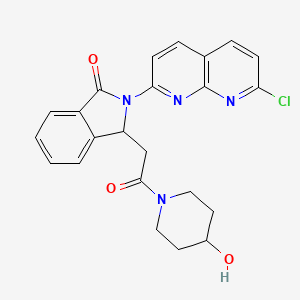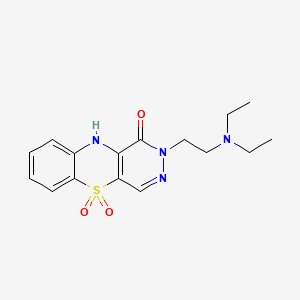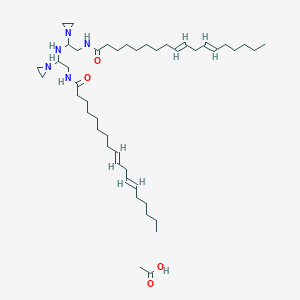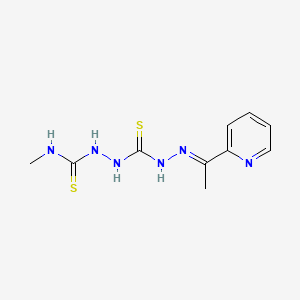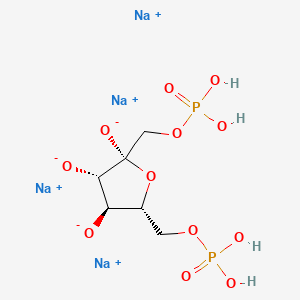
4,4'-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate is a complex organic compound with a unique structure It is characterized by the presence of an octahydro-4,7-methano-1H-indene core, which is a bicyclic structure, and a hydrogen 2-octadecenylsuccinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate involves multiple steps. The starting material is typically octahydro-4,7-methano-1H-indene, which undergoes a series of reactions to introduce the dimethylene and hydrogen 2-octadecenylsuccinate groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or specific solvents to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives, depending on the nature of the substituent introduced.
科学研究应用
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or as a component of drug delivery systems.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
作用机制
The mechanism of action of 4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar bicyclic structure but lacking the dimethylene and hydrogen 2-octadecenylsuccinate groups.
Tricyclo[5.2.1.0(2,6)]decane: Another bicyclic compound with a different arrangement of carbon atoms.
Hexahydro-4,7-methanoindan: A compound with a similar core structure but different functional groups.
Uniqueness
4,4’-((Octahydro-4,7-methano-1H-indenediyl)dimethylene) hydrogen 2-octadecenylsuccinate is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
93820-26-9 |
|---|---|
分子式 |
C56H96O8 |
分子量 |
897.4 g/mol |
IUPAC 名称 |
2-[(E)-4-[[5-[2-[(E)-4,5-dicarboxypent-1-enyl]hexadecyl]-3-tricyclo[5.2.1.02,6]decanyl]methyl]octadec-2-enyl]butanedioic acid |
InChI |
InChI=1S/C56H96O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-43(31-27-33-47(55(61)62)41-51(57)58)37-49-40-50(54-46-36-35-45(39-46)53(49)54)38-44(32-28-34-48(56(63)64)42-52(59)60)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32,43-50,53-54H,3-26,29-30,33-42H2,1-2H3,(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b31-27+,32-28+ |
InChI 键 |
UUQKXDZZIPKAQR-WWQQVGJXSA-N |
手性 SMILES |
CCCCCCCCCCCCCCC(/C=C/CC(C(=O)O)CC(=O)O)CC1C2C(C(C1)CC(/C=C/CC(C(=O)O)CC(=O)O)CCCCCCCCCCCCCC)C3CC2CC3 |
规范 SMILES |
CCCCCCCCCCCCCCC(CC1CC(C2C1C3CCC2C3)CC(CCCCCCCCCCCCCC)C=CCC(CC(=O)O)C(=O)O)C=CCC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


